

Application Notes and Protocols: HFPO-DA as a Reference Standard in Environmental Analysis

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Compound of Interest

Compound Name: *Perfluoro(2-methyl-3-oxahexanoic) acid*

Cat. No.: *B080665*

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Introduction

Hexafluoropropylene oxide dimer acid (HFPO-DA), commonly known as GenX, is a synthetic per- and polyfluoroalkyl substance (PFAS) used as a replacement for perfluorooctanoic acid (PFOA) in the manufacturing of fluoropolymers.^{[1][2]} Due to its widespread use, persistence, and potential for long-range transport, HFPO-DA has become a contaminant of emerging concern in various environmental matrices, including water, soil, and air.^{[1][3][4]} Accurate quantification of HFPO-DA is crucial for environmental monitoring, human exposure assessment, and toxicological studies.^{[1][3]} These application notes provide detailed protocols for the use of HFPO-DA as a reference standard in environmental analysis, with a primary focus on water matrices, and an overview of methods for soil and air.

The primary analytical technique for the quantification of HFPO-DA in environmental samples is Liquid Chromatography-Mass Spectrometry (LC-MS), particularly utilizing tandem quadrupole mass spectrometry (QqQ) for multiple reaction monitoring (MRM) experiments.^{[1][5][6][7]} The United States Environmental Protection Agency (EPA) includes HFPO-DA in its standardized methods for the analysis of PFAS in drinking water, such as EPA Method 537.1.^[8]

Data Presentation

Table 1: LC-MS/MS Parameters for HFPO-DA Analysis

Parameter	Value	Reference
Precursor Ion (m/z)	329	[1]
Product Ion 1 (m/z)	285 (Quantifier)	[1]
Product Ion 2 (m/z)	185 (Qualifier)	[1]
Collision Energy (V)	Varies by instrument	[1]
Internal Standard	¹³ C ₃ -HFPO-DA	[9]

Table 2: Method Performance for HFPO-DA in Water

Parameter	Value	Matrix	Reference
Recovery	135 ± 42%	Surface Water	[1]
Limit of Detection (LOD)	Varies by study (ng/L range)	Drinking Water	
Limit of Quantitation (LOQ)	Varies by study (ng/L range)	Drinking Water	

Table 3: Environmental Concentrations of HFPO-DA

Matrix	Concentration Range	Location	Reference
Surface Water	Several µg/L	Near fluorochemical plants	[1] [5] [7] [10]
Drinking Water	Up to 140 ng/L (health goal)	North Carolina, USA	[1]
Arctic Seawater	Mean of 30 pg/L	Arctic Ocean	[11]
Rainwater	0.2–5 ng/L	Ohio and Indiana, USA	[9]
Soil	6.68 ng/g	Near fluoropolymer production facility	[12]
Air (PM ₁₀)	Up to 98.66 pg/m ³	Near fluoropolymer production plant	[13]

Experimental Protocols

Protocol 1: Analysis of HFPO-DA in Drinking Water by SPE-LC-MS/MS

This protocol is based on methodologies similar to those described in EPA Method 537.1.

1. Sample Collection and Preservation:

- Collect water samples in polypropylene bottles.
- Add a preservative, such as Trizma®, to a pH of 7.0 ± 0.5.
- Store samples at ≤6 °C until extraction.

2. Solid Phase Extraction (SPE):

- Fortify the sample with an internal standard solution (e.g., ¹³C₃-HFPO-DA).

- Pass the water sample (e.g., 250 mL) through an SPE cartridge (e.g., Oasis WAX) at a flow rate of 10-15 mL/min.
- Wash the cartridge with a reagent water/methanol solution.
- Elute the analytes from the cartridge using methanol.
- Concentrate the eluate to a final volume of 1 mL.

3. LC-MS/MS Analysis:

- LC Conditions:
 - Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 3.5 μ m).
 - Mobile Phase A: 5 mM ammonium formate in water.[\[1\]](#)
 - Mobile Phase B: Methanol.[\[1\]](#)
 - Gradient: A suitable gradient to achieve chromatographic separation.
 - Flow Rate: 0.3-0.5 mL/min.
 - Injection Volume: 5-10 μ L.
- MS/MS Conditions:
 - Ionization Mode: Electrospray Ionization (ESI) in negative mode.
 - MRM Transitions: Monitor the precursor to product ion transitions for both native HFPO-DA and the labeled internal standard as specified in Table 1.

4. Quality Control:

- Analyze laboratory reagent blanks, field blanks, and fortified matrix spikes.
- Monitor the recovery of the internal standard to assess method performance.

Protocol 2: General Procedure for HFPO-DA Analysis in Soil

This protocol provides a general workflow for the extraction and analysis of HFPO-DA from soil samples.

1. Sample Preparation:

- Air-dry the soil sample at room temperature or at a low temperature (e.g., 40°C).[14]
- Sieve the soil to remove large debris.
- Homogenize the sample.

2. Extraction:

- Weigh a subsample of soil (e.g., 2-5 g) into a polypropylene centrifuge tube.
- Fortify with an internal standard.
- Add an extraction solvent (e.g., methanol or acetonitrile).
- Vortex or sonicate the sample for a specified time (e.g., 30 minutes).
- Centrifuge the sample to separate the solid and liquid phases.
- Collect the supernatant. Repeat the extraction process for exhaustive extraction.
- Combine the supernatants and concentrate the extract.

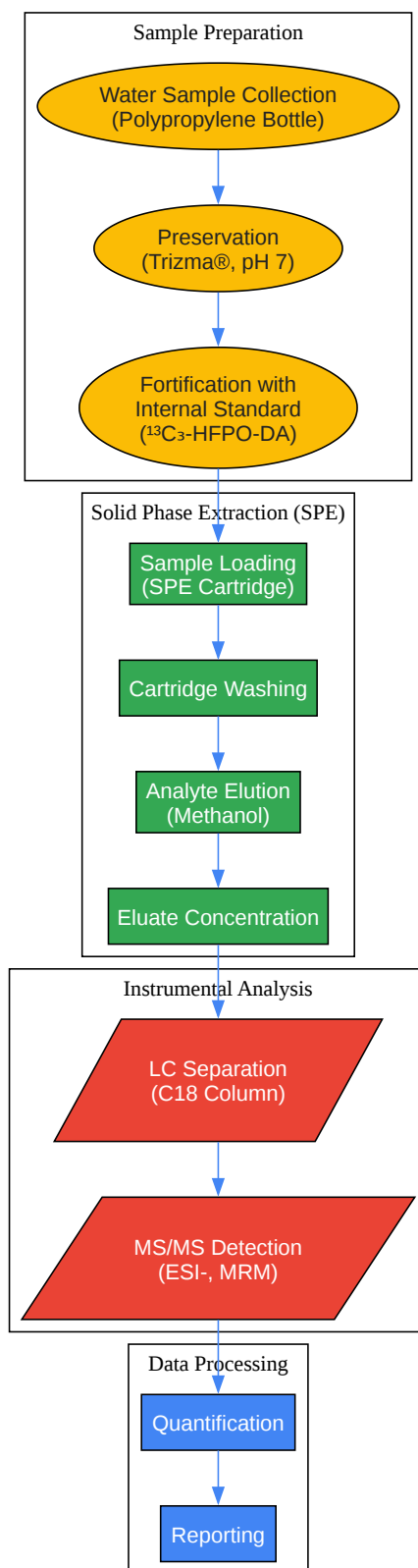
3. Clean-up (if necessary):

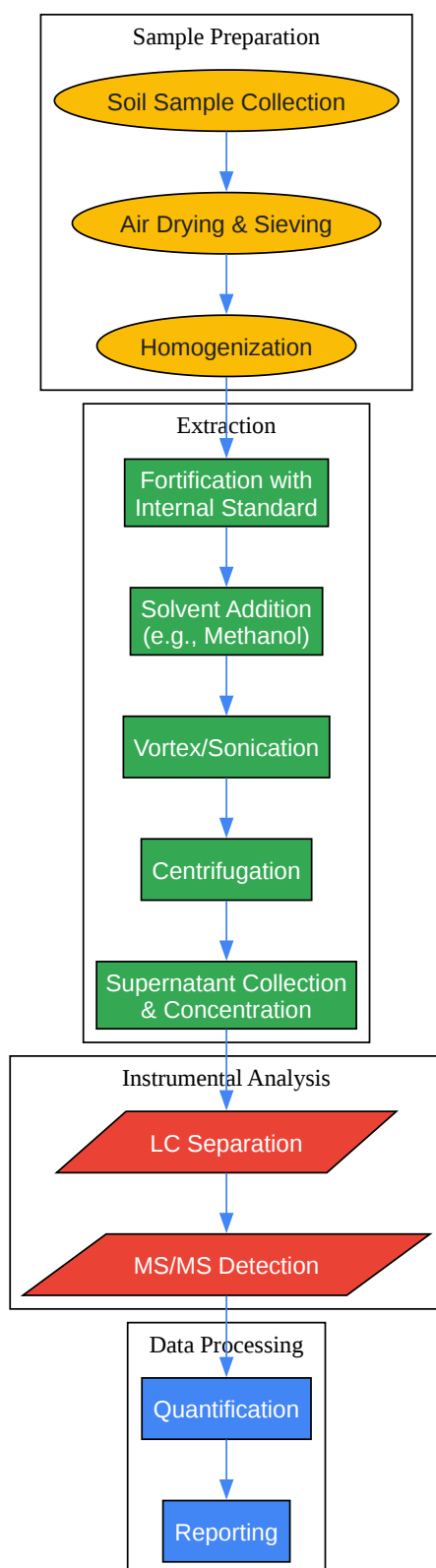
- Use SPE or other clean-up techniques to remove interfering matrix components.

4. LC-MS/MS Analysis:

- Analyze the final extract using the LC-MS/MS conditions described in Protocol 1.

Mandatory Visualization





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